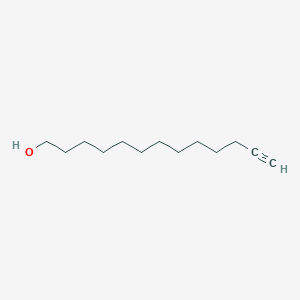

12-Tridecyn-1-OL

Description

Properties

IUPAC Name |

tridec-12-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h1,14H,3-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKDILSPAPQFEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40545182 | |

| Record name | Tridec-12-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18202-11-4 | |

| Record name | Tridec-12-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tridec-12-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of 12-Tridecyn-1-OL

Disclaimer: Publicly available experimental data for 12-Tridecyn-1-OL is limited. This guide provides a comprehensive overview based on the established principles of organic chemistry and data from analogous long-chain terminal alkynols.

Introduction

This compound is a long-chain fatty alcohol containing a terminal alkyne functional group. This unique combination of a hydrophilic alcohol head and a long, hydrophobic carbon chain with a reactive triple bond suggests its potential utility in various research and development applications, including materials science and as a precursor for the synthesis of more complex molecules. While specific data for this compound is scarce, its chemical behavior can be largely predicted by the properties of its constituent functional groups.

Chemical Structure and Identification

The structure of this compound consists of a thirteen-carbon chain with a hydroxyl group at one terminus (C1) and a carbon-carbon triple bond between C12 and C13.

IUPAC Name: Tridec-12-yn-1-ol

Molecular Formula: C₁₃H₂₄O

Structure:

A search for a specific CAS Registry Number for this compound did not yield a definitive result, which indicates it is not a commonly cataloged or commercially available chemical.[1][2]

Predicted Physicochemical Properties

The following table summarizes the predicted and analogous physicochemical properties for long-chain terminal alkynols like this compound. These values are estimations based on the properties of similar known compounds.

| Property | Predicted/Analogous Value | Notes |

| Molecular Weight | 196.33 g/mol | Calculated from the molecular formula. |

| Boiling Point | Not available | Expected to be high due to the long carbon chain and hydrogen bonding capability of the alcohol group. Generally, boiling points of long-chain alcohols increase with chain length. |

| Melting Point | Not available | Likely a low-melting solid or a viscous liquid at room temperature, characteristic of long-chain alcohols. |

| Density | Not available | Predicted to be less than 1 g/mL, similar to other long-chain alcohols. |

| Solubility | Insoluble in water. Soluble in organic solvents (e.g., ethanol, ether, chloroform). | The long hydrophobic carbon chain dominates its solubility properties. |

| pKa | ~16-18 | Typical for a primary alcohol. |

Synthesis of Long-Chain Terminal Alkynols: Experimental Protocols

The synthesis of this compound would likely follow established methods for the creation of long-chain terminal alkynols. A common strategy involves the chain elongation of a shorter bifunctional molecule.

A. General Synthesis Strategy: Alkylation of a Protected Bromo-alcohol with Acetylene

This multi-step synthesis involves the protection of the alcohol functionality, followed by the introduction of the alkyne via a nucleophilic substitution reaction, and subsequent deprotection.

Experimental Workflow:

Caption: General synthesis workflow for a long-chain terminal alkynol.

Detailed Methodologies:

-

Protection of the Hydroxyl Group:

-

To a solution of the starting bromo-alcohol (e.g., 11-bromo-1-undecanol) in a suitable solvent like dichloromethane, add a catalytic amount of p-toluenesulfonic acid (PTSA).

-

Add dihydropyran (DHP) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction by washing with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the protected bromo-alcohol.

-

-

Alkylation with Acetylide:

-

Prepare a solution of lithium acetylide by bubbling acetylene gas through a solution of n-butyllithium in an anhydrous solvent like THF at low temperature (e.g., -78°C).

-

Add the protected bromo-alcohol to the lithium acetylide solution.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated ammonium chloride solution and extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

-

Deprotection of the Hydroxyl Group:

-

Dissolve the protected alkynol in a mixture of an appropriate solvent (e.g., methanol or THF) and a dilute acid (e.g., HCl or acetic acid).

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the acid with a base (e.g., sodium bicarbonate) and extract the product.

-

Dry the organic layer and concentrate to yield the crude long-chain terminal alkynol.

-

-

Purification:

-

The crude product is typically purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure terminal alkynol.

-

Spectroscopic Characterization of Terminal Alkynols

While specific spectra for this compound are not available, the expected spectroscopic features for a long-chain terminal alkynol are well-established.[3][4][5][6][7]

A. Infrared (IR) Spectroscopy:

-

O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol hydroxyl group.[3]

-

C≡C-H Stretch (Terminal Alkyne): A sharp, moderate absorption will appear around 3300 cm⁻¹.[3]

-

C≡C Stretch: A weak absorption is expected in the range of 2100-2140 cm⁻¹.

-

C-H sp³ Stretches: Strong absorptions will be present just below 3000 cm⁻¹ due to the long alkyl chain.

-

C-O Stretch: A moderate to strong absorption in the 1050-1150 cm⁻¹ region.[3]

B. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

-C≡C-H (Alkynyl Proton): A triplet (due to long-range coupling) around δ 1.9-2.5 ppm.

-

-CH₂-OH (Methylene adjacent to hydroxyl): A triplet around δ 3.6 ppm.

-

-OH (Hydroxyl Proton): A broad singlet, with a chemical shift that can vary depending on concentration and solvent (typically δ 1-5 ppm).

-

-(CH₂)₁₀- (Alkyl Chain Protons): A large, complex multiplet in the region of δ 1.2-1.6 ppm.

-

-C≡C-CH₂- (Methylene adjacent to alkyne): A triplet of triplets around δ 2.2 ppm.

C. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

-C≡C-H (Terminal Alkynyl Carbon): Expected around δ 68-75 ppm.

-

-C≡C-H (Internal Alkynyl Carbon): Expected around δ 80-90 ppm.

-

-CH₂-OH (Carbon adjacent to hydroxyl): Expected around δ 60-65 ppm.

-

-(CH₂)₁₀- (Alkyl Chain Carbons): A series of signals in the range of δ 25-35 ppm.

D. Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (196.33 for C₁₃H₂₄O) may be observed, though it might be weak.

-

Fragmentation: Common fragmentation patterns for long-chain alcohols include the loss of water (M-18) and alpha-cleavage (loss of an alkyl radical adjacent to the oxygen). The terminal alkyne may also lead to characteristic fragmentation patterns.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathways have been documented for this compound, research on other long-chain alcohols and alkynols provides some insights into its potential bioactivity.

A. Antimicrobial Activity:

Long-chain alcohols are known to exhibit antimicrobial properties.[8][9] Their mechanism of action is often attributed to their ability to disrupt the cell membrane integrity of microorganisms. The hydrophobic alkyl chain can intercalate into the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. The presence of the alkyne group might modulate this activity.

B. Anticancer and Other Biological Activities:

Some naturally occurring alkynols, such as falcarinol and its analogues, have demonstrated potent anti-cancer activity.[10] These compounds can act as irreversible binders to cellular targets, such as enzymes involved in critical metabolic pathways. For example, some alkynols have been shown to target aldehyde dehydrogenase 2 (ALDH2), an enzyme involved in detoxification and oxidative stress response.[10]

Logical Relationship of a Hypothetical Signaling Pathway Inhibition:

Caption: Hypothetical pathway of alkynol-induced cellular effects.

Conclusion

References

- 1. CAS REGISTRY | CAS [cas.org]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. lehigh.edu [lehigh.edu]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Structural functions of antimicrobial long-chain alcohols and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of 12-Tridecyn-1-OL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic route and purification strategy for 12-Tridecyn-1-OL, a long-chain acetylenic alcohol with potential applications in drug development and materials science. The information presented is a synthesis of established organic chemistry principles and available data on related compounds.

Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the preparation of a suitable C11 electrophile, 11-bromoundecan-1-ol, from its corresponding carboxylic acid. The second step is a nucleophilic substitution reaction where the acetylide anion displaces the bromide to form the target C13 acetylenic alcohol.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of 11-Bromoundecan-1-ol

This procedure is adapted from the reduction of 11-bromo-1-undecanoic acid.[1]

Materials:

-

11-bromo-1-undecanoic acid

-

Borane dimethyl sulfide complex (BH3.DMS)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 11-bromo-1-undecanoic acid (1 equivalent) in anhydrous THF.

-

Slowly add borane dimethyl sulfide complex (approximately 1.4 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0°C and cautiously quench the reaction by the slow addition of methanol.

-

Concentrate the mixture under reduced pressure to remove the solvents.

-

Dissolve the residue in ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield crude 11-Bromoundecan-1-ol.

Synthesis of this compound

This protocol is based on the standard procedure for the alkylation of terminal alkynes.

Materials:

-

11-Bromoundecan-1-ol

-

Sodium amide (NaNH2) or other strong base

-

Anhydrous liquid ammonia or an appropriate aprotic solvent (e.g., THF, DMSO)

-

Acetylene gas

-

Ammonium chloride solution (saturated)

-

Diethyl ether or other suitable extraction solvent

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a three-necked flask equipped with a dry ice condenser, gas inlet, and dropping funnel, add anhydrous liquid ammonia.

-

Add sodium amide (approximately 1.1 equivalents) to the liquid ammonia with stirring.

-

Bubble acetylene gas through the stirred suspension until the formation of sodium acetylide is complete (indicated by a color change).

-

Slowly add a solution of 11-Bromoundecan-1-ol (1 equivalent) in an anhydrous solvent (e.g., THF) to the sodium acetylide suspension.

-

Allow the reaction to stir for several hours at the appropriate temperature (e.g., -33°C for liquid ammonia).

-

After the reaction is complete (monitored by TLC), cautiously quench the reaction by adding saturated ammonium chloride solution.

-

Allow the ammonia to evaporate, then extract the aqueous residue with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

Purification

The purification of the crude this compound is crucial to obtain a high-purity product suitable for research and drug development applications. Common methods for purifying long-chain alcohols include column chromatography and vacuum distillation.[2]

Purification Workflow

Caption: General purification workflow for this compound.

Column Chromatography

Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography). Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%).

Procedure:

-

Prepare a silica gel slurry in the initial mobile phase composition and pack the column.

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

-

Load the sample onto the top of the silica gel column.

-

Elute the column with the mobile phase, gradually increasing the polarity.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Vacuum Distillation

For larger scale purification, vacuum distillation can be an effective method to separate the product from non-volatile impurities and any remaining starting materials with significantly different boiling points.

Procedure:

-

Set up a distillation apparatus for vacuum distillation.

-

Place the crude product in the distillation flask.

-

Gradually reduce the pressure and slowly heat the flask.

-

Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point will be significantly lower than its atmospheric boiling point.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and purification of long-chain bromo-alcohols and the subsequent coupling reaction. Note that specific yields and purity will vary depending on the exact reaction conditions and scale.

Table 1: Synthesis of 11-Bromoundecan-1-ol

| Parameter | Value | Reference |

| Starting Material | 11-bromo-1-undecanoic acid | [1] |

| Reagent | Borane dimethyl sulfide complex | [1] |

| Solvent | Tetrahydrofuran (THF) | [1] |

| Reaction Time | Several hours | [1] |

| Typical Yield | High | - |

| Purity (crude) | >90% (typical) | - |

Table 2: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 11-Bromoundecan-1-ol | - |

| Reagent | Sodium acetylide | - |

| Solvent | Liquid Ammonia / THF | - |

| Reaction Time | Several hours | - |

| Typical Yield | Moderate to High | - |

| Purity (crude) | Variable | - |

Table 3: Purification of this compound

| Method | Stationary/Mobile Phase or Conditions | Expected Purity |

| Column Chromatography | Silica gel / Hexane:Ethyl Acetate gradient | >98% |

| Vacuum Distillation | Reduced pressure (e.g., <1 mmHg) | >95% |

Conclusion

The synthesis and purification of this compound can be accomplished through a straightforward and scalable synthetic route. The key steps involve the reduction of a commercially available bromo-acid and subsequent coupling with an acetylide source. Purification via column chromatography or vacuum distillation can provide the high-purity material required for demanding applications in research and development. Careful optimization of reaction conditions and purification techniques will be essential to maximize yield and purity.

References

A Technical Guide to the Spectroscopic Characterization of 12-Tridecyn-1-OL

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Tridecyn-1-OL is a bifunctional organic molecule featuring a long thirteen-carbon chain, a terminal alkyne group, and a primary alcohol functional group. This structure makes it a valuable building block in organic synthesis, particularly for the construction of complex molecules in materials science and drug development. Accurate structural confirmation and purity assessment are critical, necessitating a thorough analysis using modern spectroscopic techniques.

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As publicly available experimental spectra for this specific compound are scarce, this document focuses on predicted data based on the analysis of its constituent functional groups. It also includes comprehensive experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following sections and tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established chemical shift and frequency ranges for the respective functional groups.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to provide distinct signals for the protons of the terminal alkyne, the alcohol, the carbon bearing the alcohol, and the long methylene chain.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.64 | Triplet | 2H | -CH₂-OH (H-1) |

| ~ 2.18 | Triplet of Doublets | 2H | -CH₂-C≡CH (H-11) |

| ~ 1.94 | Triplet | 1H | -C≡C-H (H-13) |

| ~ 1.57 | Quintet | 2H | -CH₂-CH₂OH (H-2) |

| ~ 1.52 | Quintet | 2H | -CH₂-CH₂-C≡CH (H-10) |

| ~ 1.20 - 1.45 | Broad Multiplet | 14H | -(CH₂)₇- (H-3 to H-9) |

| Variable | Singlet (Broad) | 1H | -OH |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the presence of all 13 carbon atoms in the molecule, with characteristic shifts for the alcohol-bearing carbon and the two sp-hybridized carbons of the alkyne.

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 84.7 | -C ≡CH (C-12) |

| ~ 68.1 | -C≡C H (C-13) |

| ~ 63.1 | -C H₂-OH (C-1) |

| ~ 32.8 | -C H₂-CH₂OH (C-2) |

| ~ 29.0 - 29.6 | -(C H₂)₇- (Bulk methylene carbons) |

| ~ 28.4 | -C H₂-CH₂-C≡CH (C-10) |

| ~ 25.7 | C-3 |

| ~ 18.4 | -C H₂-C≡CH (C-11) |

Infrared (IR) Spectroscopy

The IR spectrum is ideal for identifying the key functional groups: the O-H stretch of the alcohol and the C-H and C≡C stretches of the terminal alkyne.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~ 3300 | Strong, Sharp | Terminal Alkyne (≡C-H) | C-H Stretch |

| 3500 - 3200 | Strong, Broad | Alcohol (O-H) | O-H Stretch |

| 2960 - 2850 | Strong | Alkane (C-H) | C-H Stretch |

| ~ 2120 | Weak to Medium | Alkyne (C≡C) | C≡C Stretch |

| 1260 - 1050 | Strong | Primary Alcohol (C-O) | C-O Stretch |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 196.33 g/mol , although it may be weak due to the lability of the primary alcohol. The spectrum will likely be characterized by fragmentation of the long alkyl chain.

Table 4: Predicted Mass Spectrometry Data for this compound (EI)

| m/z | Interpretation |

| 196 | [M]⁺ (Molecular Ion) |

| 178 | [M - H₂O]⁺ (Loss of water) |

| Various | [CₙH₂ₙ₊₁]⁺ and [CₙH₂ₙ₋₁]⁺ series from alkyl chain fragmentation |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.

-

Filtration : Filter the solution through a pipette containing a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

Instrumentation : Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse sequence.

-

Spectral Width : ~16 ppm.

-

Number of Scans : 16-32, depending on concentration.

-

Relaxation Delay : 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width : ~220 ppm.

-

Number of Scans : 512-2048, due to the low natural abundance of ¹³C.

-

Relaxation Delay : 2-5 seconds.

-

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation : As this compound is expected to be a liquid or low-melting solid at room temperature, the Attenuated Total Reflectance (ATR) technique is ideal. Place a single drop of the neat sample directly onto the ATR crystal.

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition :

-

Spectral Range : 4000 - 400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Processing : Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation : Use a mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) inlet for sample introduction and purification.

-

GC-MS Acquisition :

-

Injection : Inject 1 µL of the prepared solution into the GC.

-

GC Column : Use a standard non-polar column (e.g., DB-5ms).

-

Temperature Program : Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280°C) to ensure elution of the compound.

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 40 to 400.

-

-

Data Analysis : Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel or synthesized compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

An In-depth Technical Guide to the Reactivity of the Terminal Alkyne in 12-Tridecyn-1-OL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the terminal alkyne moiety in 12-tridecyn-1-ol. This bifunctional molecule, featuring a terminal alkyne and a primary alcohol separated by a long aliphatic chain, is a valuable building block in organic synthesis, particularly for the construction of complex molecules such as natural products and biologically active compounds. The terminal alkyne's reactivity is characterized by its acidity and susceptibility to a variety of addition and coupling reactions, making it a versatile handle for molecular elaboration.

Core Reactivity Principles

The reactivity of the terminal alkyne in this compound is primarily governed by the sp-hybridized C-H bond. This bond is significantly more acidic (pKa ≈ 25) than its sp2 and sp3 counterparts, allowing for facile deprotonation by a suitable base to form a potent carbon nucleophile, the acetylide anion.[1] This anion is a cornerstone of alkyne chemistry, enabling the formation of new carbon-carbon bonds. Furthermore, the electron-rich triple bond is susceptible to electrophilic additions and cycloaddition reactions. The distant primary alcohol at the C-1 position is generally non-interfering in reactions at the alkyne terminus under neutral or basic conditions, though it may require protection under certain acidic or oxidative conditions.

Key Reactions of the Terminal Alkyne

The terminal alkyne of this compound can undergo a variety of transformations, including metal-catalyzed cross-coupling reactions, cycloadditions, hydration, and reduction. These reactions are fundamental to its utility as a synthetic intermediate.

Sonogashira Coupling

The Sonogashira coupling is a powerful palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[2][3] This reaction is highly efficient for the formation of C(sp²)-C(sp) bonds and is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.[4] For this compound, this reaction allows for the direct attachment of aromatic or vinylic moieties to the terminus of the 13-carbon chain.

Experimental Protocol: General Procedure for Sonogashira Coupling

A solution of this compound (1.0 eq.), an aryl or vinyl halide (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq.), and a copper(I) co-catalyst like CuI (0.04 eq.) in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine) is prepared in a reaction vessel.[5] The mixture is degassed and stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or GC-MS. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the coupled product.

Table 1: Representative Data for Sonogashira Coupling of Terminal Alkynes

| Aryl/Vinyl Halide | Catalyst System | Solvent | Temperature (°C) | Typical Yield (%) |

| Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 25-50 | 85-95 |

| Bromobenzene | Pd(PPh₃)₄ / CuI | THF/Et₃N | 50-70 | 70-85 |

| Vinyl Bromide | Pd(OAc)₂ / PPh₃ / CuI | DMF | 25 | 80-90 |

Note: The yields presented are typical for Sonogashira reactions with similar long-chain terminal alkynes and may vary for this compound.

Caption: General workflow for the Sonogashira coupling of this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole.[6][7][8] This reaction is prized for its reliability, mild reaction conditions, and tolerance of a wide range of functional groups.[9] The triazole linkage is exceptionally stable, making this reaction ideal for bioconjugation, drug discovery, and materials science. This compound can be readily functionalized with a triazole ring, which can serve as a stable linker or a pharmacologically relevant moiety.

Experimental Protocol: General Procedure for CuAAC Reaction

To a solution of this compound (1.0 eq.) and an organic azide (1.0 eq.) in a suitable solvent system (e.g., a mixture of t-butanol and water) is added a copper(II) sulfate solution (0.01-0.05 eq.) followed by a freshly prepared solution of sodium ascorbate (0.1-0.2 eq.). The reaction mixture is stirred at room temperature. The reaction is typically rapid and can be monitored by TLC or LC-MS. Upon completion, the product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Table 2: Representative Data for CuAAC Reactions of Terminal Alkynes

| Azide Partner | Catalyst System | Solvent | Temperature (°C) | Typical Yield (%) |

| Benzyl Azide | CuSO₄·5H₂O / Na-Ascorbate | t-BuOH/H₂O | 25 | >95 |

| 1-Azido-4-nitrobenzene | CuI | THF | 25 | 90-98 |

| Azido-functionalized biomolecule | CuSO₄·5H₂O / Na-Ascorbate / THPTA | Aqueous Buffer | 25 | 85-95 |

Note: The yields presented are typical for CuAAC reactions and are expected to be high for this compound under optimized conditions.

Caption: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Hydration

The hydration of the terminal alkyne in this compound, typically catalyzed by mercury(II) salts in aqueous acid, follows Markovnikov's rule to produce a methyl ketone. The reaction proceeds via an enol intermediate which rapidly tautomerizes to the more stable keto form. This transformation provides a direct route to 13-hydroxytridecan-2-one, a bifunctional molecule with potential applications in flavor and fragrance chemistry and as a synthetic intermediate.

Experimental Protocol: General Procedure for Alkyne Hydration

To a solution of this compound (1.0 eq.) in a suitable solvent such as aqueous sulfuric acid or a mixture of an organic solvent and water, a catalytic amount of mercury(II) sulfate (HgSO₄) is added. The mixture is stirred, often with heating, for a period determined by reaction monitoring (TLC or GC-MS). After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed, dried, and concentrated. The resulting methyl ketone can be purified by column chromatography.

Table 3: Representative Data for Hydration of Terminal Alkynes

| Catalyst System | Solvent | Temperature (°C) | Typical Yield (%) |

| HgSO₄ / H₂SO₄ | H₂O / THF | 60-80 | 70-90 |

| HgO / H₂SO₄ | H₂O / Dioxane | 70 | 75-85 |

| AuCl₃ | MeOH / H₂O | 50 | 80-95 |

Note: The yields are based on general procedures for terminal alkyne hydration and may require optimization for this compound.

Caption: Reaction pathway for the hydration of this compound to a methyl ketone.

Hydrogenation

The triple bond of this compound can be partially or fully reduced through catalytic hydrogenation. Partial reduction using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), stereoselectively yields the corresponding (Z)-alkene, (Z)-12-tridecen-1-ol. Complete hydrogenation over a more active catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) results in the formation of the saturated alcohol, 1-tridecanol.

Experimental Protocol: General Procedure for Partial Hydrogenation (Lindlar's Catalyst)

This compound (1.0 eq.) is dissolved in a suitable solvent (e.g., hexane, ethyl acetate, or methanol). Lindlar's catalyst (typically 5-10% by weight) is added to the solution. The reaction vessel is evacuated and backfilled with hydrogen gas (usually at atmospheric pressure from a balloon). The reaction is stirred vigorously at room temperature and monitored closely by GC or TLC to prevent over-reduction to the alkane. Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to yield (Z)-12-tridecen-1-ol.

Table 4: Representative Data for Hydrogenation of Terminal Alkynes

| Catalyst | Hydrogen Pressure | Solvent | Product | Typical Yield (%) |

| Lindlar's Catalyst | 1 atm | Hexane | (Z)-Alkene | >95 |

| Pd/C (10%) | 1-3 atm | Ethanol | Alkane | >99 |

| PtO₂ | 1-3 atm | Acetic Acid | Alkane | >99 |

| Na / NH₃ (l) | - | - | (E)-Alkene | 80-90 |

Note: Yields are characteristic for the hydrogenation of long-chain alkynes.

Caption: Hydrogenation pathways for this compound.

Conclusion

This compound is a highly versatile synthetic intermediate due to the rich and predictable reactivity of its terminal alkyne functionality. The ability to perform Sonogashira couplings, click chemistry, hydration, and controlled hydrogenations allows for the strategic introduction of diverse structural motifs. This guide provides a foundational understanding of these key transformations, offering valuable insights for researchers in drug discovery and natural product synthesis who can leverage the unique chemical properties of this bifunctional building block. The provided protocols are general and may require optimization for specific applications to achieve maximum efficiency and yield.

References

- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. labinsights.nl [labinsights.nl]

- 7. Click Chemistry [organic-chemistry.org]

- 8. Click chemistry - Wikipedia [en.wikipedia.org]

- 9. application.wiley-vch.de [application.wiley-vch.de]

Unveiling Cellular Mechanisms: A Technical Guide to the Applications of 12-Tridecyn-1-OL in Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Tridecyn-1-OL is a versatile chemical probe that holds significant promise for advancing our understanding of complex biological processes. This long-chain aliphatic alcohol is distinguished by a terminal alkyne group, a key functional moiety that enables its participation in highly specific and efficient bioorthogonal reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This technical guide provides an in-depth exploration of the potential applications of this compound in chemical biology, offering detailed experimental protocols for its use in metabolic labeling, proteomics, lipidomics, and the investigation of cellular signaling pathways.

The primary utility of this compound lies in its ability to be metabolically incorporated into cellular pathways that utilize long-chain alcohols or fatty acids. Once integrated into biomolecules such as lipids and proteins, the terminal alkyne serves as a handle for the covalent attachment of reporter molecules, such as fluorophores or biotin, enabling their visualization, enrichment, and identification. This approach provides a powerful, non-radioactive alternative for studying the dynamics of lipid metabolism, protein-lipid interactions, and post-translational modifications.

Core Applications in Chemical Biology

The unique structure of this compound makes it a valuable tool for a range of applications in chemical biology:

-

Metabolic Labeling of Lipids and Proteins: As a long-chain alcohol, this compound can be utilized by cellular enzymes and incorporated into various lipid species or attached to proteins as a post-translational modification. This allows for the "tagging" of these biomolecules for subsequent analysis.

-

Probing Protein-Lipid Interactions: By incorporating into cellular membranes and interacting with membrane-associated proteins, this compound can be used to identify and characterize protein-lipid interactions that are crucial for cellular signaling and function.

-

Investigating Cellular Signaling Pathways: The ability to track the localization and interactions of lipids and lipid-modified proteins provides a window into the dynamic processes of cellular signaling, such as those mediated by G-protein coupled receptors (GPCRs) and the organization of lipid rafts.

-

Drug Development and Target Identification: By identifying the cellular targets of lipid-modifying enzymes or proteins that interact with specific lipid species, this compound can aid in the discovery and validation of new drug targets.

Data Presentation: Quantitative Insights into Bioorthogonal Labeling

While specific quantitative data for this compound is not extensively available, the following tables summarize representative data from studies using analogous long-chain alkyne probes. These values provide a general framework for expected efficiencies and concentrations, though optimization for this compound is essential.

| Parameter | Value | Compound | Context |

| Labeling Concentration | 10 - 50 µM | Alkyne-palmitate | Metabolic labeling of cultured mammalian cells |

| CuSO4 Concentration | 100 µM - 1 mM | Various alkyne probes | In vitro CuAAC reaction |

| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | Various alkyne probes | In vitro CuAAC reaction |

| Ligand (e.g., TBTA) Concentration | 100 µM - 500 µM | Various alkyne probes | In vitro CuAAC reaction |

| Reaction Time (CuAAC) | 1 - 2 hours | Various alkyne probes | At room temperature |

| Bioconjugation Yield | >90% | Propiolamides | In vitro CuAAC with accelerating ligands |

Table 1: Representative concentrations and conditions for metabolic labeling and CuAAC reactions using long-chain alkyne probes.

| Analytical Technique | Application | Typical Sensitivity | Reference Compound(s) |

| Fluorescence Microscopy | Visualization of labeled lipids/proteins | Picomole to femtomole range | Alkyne-cholesterol, Alkyne-fatty acids |

| Western Blot with Streptavidin-HRP | Detection of biotinylated proteins | Nanogram to picogram range | Biotin-azide labeled proteins |

| Mass Spectrometry (LC-MS/MS) | Identification and quantification of labeled lipids/peptides | Femtomole to attomole range | Alkyne-labeled lipid standards |

Table 2: Analytical techniques for the detection and quantification of biomolecules labeled with alkyne probes.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing long-chain alkyne alcohols like this compound.

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells

This protocol describes the incorporation of this compound into cellular biomolecules.

Materials:

-

This compound (stock solution in ethanol or DMSO)

-

Mammalian cell line of interest (e.g., HEK293T, HeLa)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

Procedure:

-

Cell Seeding: Plate cells in a suitable culture vessel (e.g., 6-well plate) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Probe Incubation: Prepare a working solution of this compound in complete culture medium. A final concentration range of 10-50 µM is a good starting point for optimization.

-

Metabolic Labeling: Remove the existing medium from the cells and replace it with the medium containing this compound. Incubate the cells for a desired period (e.g., 4-24 hours) at 37°C in a CO2 incubator.

-

Cell Harvest: After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS.

-

Cell Lysis: Add an appropriate volume of ice-cold cell lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

Storage: The cell lysate containing the alkyne-labeled proteins and lipids can be used immediately for downstream applications or stored at -80°C.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biotinylation

This protocol describes the "clicking" of a biotin-azide reporter to the alkyne-labeled biomolecules in the cell lysate.

Materials:

-

Alkyne-labeled cell lysate (from Protocol 1)

-

Biotin-azide (e.g., Biotin-PEG4-Azide)

-

Copper(II) sulfate (CuSO4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other Cu(I)-stabilizing ligand

-

PBS

Procedure:

-

Prepare Reagent Stocks:

-

Biotin-azide: 10 mM in DMSO

-

CuSO4: 50 mM in water

-

TCEP or Sodium Ascorbate: 50 mM in water (prepare fresh)

-

TBTA: 10 mM in DMSO

-

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

1 mg of alkyne-labeled protein lysate

-

PBS to a final volume of 500 µL

-

Biotin-azide (final concentration 100 µM)

-

TBTA (final concentration 100 µM)

-

CuSO4 (final concentration 1 mM)

-

TCEP or Sodium Ascorbate (final concentration 1 mM)

-

-

Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours with gentle rotation.

-

Protein Precipitation (Optional but Recommended): To remove excess reagents, precipitate the protein by adding 4 volumes of ice-cold acetone. Incubate at -20°C for 30 minutes and then centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the pellet with cold methanol.

-

Resuspension: Resuspend the protein pellet in a suitable buffer (e.g., 1% SDS in PBS) for downstream analysis such as Western blotting or affinity purification.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and signaling concepts related to the application of this compound.

Caption: Workflow for metabolic labeling of cellular biomolecules with this compound.

Caption: General workflow for the CuAAC-mediated labeling of alkyne-tagged biomolecules.

Caption: Probing GPCR signaling by identifying lipid-protein interactions using this compound.

Conclusion

This compound represents a powerful and versatile tool for the chemical biology community. Its ability to be metabolically incorporated into cells and subsequently detected via click chemistry opens up numerous avenues for investigating the complex roles of lipids and lipid modifications in cellular processes. While the protocols and data presented here are based on analogous compounds and serve as a starting point, they highlight the immense potential of this compound for elucidating novel biological mechanisms and identifying new therapeutic targets. Further research to establish specific quantitative data and explore its application in diverse biological systems will undoubtedly solidify its place as an indispensable probe in the chemical biologist's toolkit.

References

An In-depth Technical Guide to Click Chemistry Using Terminal Alkyne Alcohols

Introduction

Coined in 2001 by K. Barry Sharpless, "click chemistry" defines a class of chemical reactions that are rapid, high-yielding, and produce minimal byproducts.[1] These reactions are characterized by their simplicity, wide scope, and the use of benign or easily removable solvents.[2] A key requirement, particularly in biological applications, is that the reaction must be bioorthogonal—meaning it can occur in a complex biological system without interfering with native processes.[1] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the quintessential click reaction, forming a stable 1,2,3-triazole linkage from an azide and a terminal alkyne.[][4]

Terminal alkyne alcohols, such as propargyl alcohol and its derivatives, are exceptionally valuable building blocks in this context.[5][6] The terminal alkyne group serves as a reactive handle for the click reaction, while the hydroxyl group offers a site for further functionalization or attachment to other molecules.[7] This dual functionality makes them highly versatile for applications ranging from drug discovery and bioconjugation to materials science.[7][8] This guide provides an in-depth technical overview of the use of terminal alkyne alcohols in click chemistry, focusing on quantitative data, detailed experimental protocols, and applications relevant to researchers and drug development professionals.

The Core Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient 1,3-dipolar cycloaddition that joins a terminal alkyne with an azide to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer.[4][9] The copper(I) catalyst accelerates the reaction by a factor of up to 10⁷ compared to the uncatalyzed thermal reaction, which requires high temperatures and yields a mixture of regioisomers.[8][10] The reaction mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner.[11]

The key components of the reaction are:

-

Terminal Alkyne Alcohol : The source of the alkyne functionality. Propargyl alcohol is a common model compound, while derivatives like Propargyl-PEG7-alcohol are used to enhance hydrophilicity in bioconjugates.[7][12]

-

Azide : The complementary reaction partner. Organic azides are stable and largely unreactive with most functional groups found in biological systems.[13]

-

Copper(I) Source : The active catalyst. Since Cu(I) is prone to oxidation, it is typically generated in situ by reducing a Cu(II) salt (e.g., CuSO₄·5H₂O) with a reducing agent.[13]

-

Reducing Agent : Sodium ascorbate is the most common reducing agent used to maintain the copper in its active Cu(I) oxidation state.[1][5]

-

Accelerating Ligand : Polydentate ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are often used to stabilize the Cu(I) catalyst, prevent its oxidation, and increase the reaction rate.[1][13]

Quantitative Data Summary

Successful click reactions depend on the proper stoichiometry of reactants and catalysts. The tables below summarize typical quantitative data for CuAAC reactions.

Table 1: Recommended Stoichiometry and Concentrations for CuAAC Reactions

| Component | Small Molecule Synthesis (Organic Solvent) | Bioconjugation (Aqueous Buffer) | Notes |

|---|---|---|---|

| Alkyne | 1.0 - 1.2 equivalents | 1.1 - 10 equivalents (relative to biomolecule) | A slight excess of the small molecule alkyne can drive the reaction to completion.[14] |

| Azide | 1.0 equivalents (limiting reagent) | 1.0 equivalents (limiting reagent) | Can be in excess depending on the experimental design.[14] |

| Copper(II) Sulfate (CuSO₄) | 1 - 5 mol% | 0.1 - 1 mM final concentration | The catalyst source, reduced in situ.[7] |

| Sodium Ascorbate | 5 - 10 mol% | 1 - 5 mM final concentration | Freshly prepared solution is crucial as it degrades in air.[1] |

| Ligand (e.g., THPTA) | Not always required | 5 equivalents relative to Copper | Stabilizes the Cu(I) ion and accelerates the reaction.[1][12] |

Table 2: Reaction Kinetics and Typical Yields

| Parameter | Value | Context |

|---|---|---|

| Reaction Rate Constant (k) | 10 to 10⁴ M⁻¹s⁻¹[15] | For Cu(I)-catalyzed reactions. |

| Reaction Time | Minutes to a few hours (typically 1-4 h)[7][14] | Dependent on concentration, temperature, and reactants. |

| Temperature | Room Temperature (20-25 °C)[10] | Mild conditions are a key advantage. |

| pH Range | 4 - 12[] | Demonstrates high tolerance for various buffer conditions. |

| Yields | High to Quantitative (>80%)[16][17] | A hallmark of click chemistry. |

Detailed Experimental Protocols

Protocol 1: General Synthesis of a 1,2,3-Triazole from Propargyl Alcohol

This protocol describes a general procedure for the synthesis of a 1,4-disubstituted-1,2,3-triazole using propargyl alcohol and an azide-containing small molecule in an organic solvent.[7][16]

Materials:

-

Propargyl alcohol (terminal alkyne)

-

Azide-containing small molecule (e.g., benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Anhydrous solvent (e.g., DMF, DMSO, or a THF/water mixture)

-

Round-bottom flask and magnetic stirrer

Procedure:

-

Reaction Setup : In a round-bottom flask, dissolve propargyl alcohol (1.1 mmol, 1.1 equivalents) and the azide-containing molecule (1.0 mmol, 1.0 equivalent) in the chosen solvent (5-10 mL). Stir the solution until all components are fully dissolved.

-

Catalyst Addition : Add CuSO₄·5H₂O (0.05 mmol, 5 mol%).

-

Initiation : Add sodium ascorbate (0.10 mmol, 10 mol%). If using a biphasic system (e.g., THF/water), the sodium ascorbate should be dissolved in the aqueous phase.

-

Reaction : Stir the reaction mixture vigorously at room temperature.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 1-12 hours).

-

Work-up and Purification :

-

Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure 1,2,3-triazole.

-

Protocol 2: Bioconjugation Using Propargyl-PEG7-alcohol

This protocol provides a method for labeling an azide-functionalized biomolecule (e.g., a protein) with a hydrophilic PEGylated alkyne in an aqueous buffer.[7][14]

Materials:

-

Azide-functionalized biomolecule

-

Propargyl-PEG7-alcohol

-

Degassed aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)

-

THPTA ligand stock solution (50 mM in water)[14]

-

Sodium ascorbate stock solution (100 mM in water, freshly prepared)

Procedure:

-

Preparation of Reactants :

-

In a microcentrifuge tube, dissolve the azide-functionalized biomolecule in degassed PBS to the desired final concentration (e.g., 1 mg/mL).

-

Add Propargyl-PEG7-alcohol to achieve a slight molar excess (e.g., 2-5 equivalents) relative to the azide biomolecule.

-

-

Catalyst Premix : In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio (e.g., 1 µL of 20 mM CuSO₄ and 2 µL of 50 mM THPTA for a final concentration of ~0.2 mM Cu in a 500 µL reaction).[12][14] Let the mixture stand for 2-3 minutes to allow for complex formation.

-

Reaction Setup :

-

Add the catalyst premix to the solution containing the biomolecule and alkyne.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.[12]

-

-

Incubation : Gently mix the reaction by inverting the tube or placing it on a slow rotator. Incubate at room temperature for 1-4 hours, protecting from light if any components are light-sensitive.[7]

-

Quenching and Purification :

-

To stop the reaction and remove the copper catalyst, a chelating agent such as EDTA can be added.

-

Purify the labeled biomolecule using a suitable method, such as size exclusion chromatography (e.g., a desalting column) or dialysis, to remove unreacted reagents and catalyst components.

-

Applications in Drug Development and Research

The versatility of terminal alkyne alcohols in click chemistry has made them indispensable tools in modern pharmaceutical research.

-

Antibody-Drug Conjugates (ADCs) : In ADC development, a terminal alkyne alcohol can be part of a linker used to attach a potent cytotoxic drug to an antibody.[7] The PEG spacers often included in these linkers can improve the solubility and pharmacokinetic profile of the final ADC.[7][14] The specificity of the click reaction ensures that the antibody's binding function is not compromised.[18]

-

PROTACs and Molecular Glues : Terminal alkyne alcohols are used in the synthesis of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs).[7] They serve as a key component of the linker that connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase, facilitating targeted protein degradation.

-

Bioconjugation and Labeling : The click reaction is widely used to attach probes, such as fluorescent dyes or biotin, to biomolecules that have been metabolically or synthetically functionalized with an alkyne or azide.[1][7] This enables applications in cell imaging, protein tracking, and activity-based protein profiling (ABPP).

Troubleshooting Guide

Even though CuAAC is a robust reaction, certain issues can arise, particularly in complex biological systems.

Table 3: Troubleshooting Guide for CuAAC Reactions

| Problem | Potential Cause(s) | Suggested Solution(s) |

|---|---|---|

| Low or No Reaction Yield | Oxidation of Cu(I) catalyst to inactive Cu(II). | Thoroughly degas all buffers and solutions before use.[7] Prepare sodium ascorbate solution fresh. |

| Impure reagents inhibiting the catalyst. | Ensure the purity of the alkyne and azide reagents using methods like NMR or mass spectrometry.[7] | |

| Inaccessible alkyne/azide groups (e.g., buried within a folded protein). | Perform the reaction under denaturing conditions (e.g., add DMSO or urea).[5] | |

| Low Yields in Complex Biological Systems | Sequestration of the copper catalyst by the biological substrate (e.g., proteins with metal-binding sites). | Perform a test reaction with a model alkyne like propargyl alcohol to confirm reagent viability.[5][12] Increase the concentration of the copper/ligand complex.[12] |

| | Failure of a preceding step (e.g., incomplete incorporation of the alkyne/azide handle into the biomolecule). | Verify the successful modification of the biomolecule before proceeding with the click reaction.[5] |

Conclusion

Click chemistry, and specifically the CuAAC reaction, provides a powerful and versatile method for molecular assembly. Terminal alkyne alcohols are central to this versatility, offering a robust alkyne handle for the click reaction and a hydroxyl group for further synthetic elaboration. For researchers in drug discovery and development, these reagents provide reliable tools for constructing complex architectures like ADCs and PROTACs, performing specific bioconjugations, and generating compound libraries.[8][19] By understanding the core principles, quantitative parameters, and experimental protocols outlined in this guide, scientists can effectively leverage the power of click chemistry to advance their research objectives.

References

- 1. benchchem.com [benchchem.com]

- 2. Click Chemistry [organic-chemistry.org]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. alliedacademies.org [alliedacademies.org]

- 9. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. pubs.acs.org [pubs.acs.org]

- 12. jenabioscience.com [jenabioscience.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. bioclone.net [bioclone.net]

- 18. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 19. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Acquisition and Application of 12-Tridecyn-1-OL: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Overview of the Commercial Availability, Synthesis, and Application of the PROTAC Linker 12-Tridecyn-1-OL for Professionals in Drug Discovery and Development.

Researchers and scientists engaged in the cutting edge of drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), now have access to a detailed technical guide on the procurement and utilization of this compound. This long-chain terminal alkynol is a critical building block in the synthesis of PROTACs, innovative molecules designed to selectively eliminate target proteins implicated in a variety of diseases. This guide provides an in-depth look at its commercial suppliers, syntheses, and applications, empowering researchers to streamline their discovery pipelines.

Commercial Availability and Procurement

This compound, identified by the CAS number 18202-11-4, is a specialty chemical available from a select number of suppliers. While not as commonly stocked as other laboratory reagents, it can be procured in various quantities to suit research and development needs. Key suppliers offering this compound include Sigma-Aldrich (under the name tridec-12-yn-1-ol), Weifang Yangxu Group Co., Ltd., and U-Chemo Scientific. Additional vendors can be identified through platforms such as ChemicalBook and ChemBuyersGuide.com. Due to its specialized nature, researchers are advised to inquire about lead times and availability, especially for bulk orders. Custom synthesis services are also an option for specific purity requirements or larger quantities.

| Supplier | Product Name | Purity | Available Quantities |

| Sigma-Aldrich (Aldrich Partner) | tridec-12-yn-1-ol | 95% | 50 mg - 10 g |

| Weifang Yangxu Group Co., Ltd. | This compound | 99% | Milligram to Kilogram |

| U-Chemo Scientific (Shanghai) Co., Ltd. | This compound | Not Specified | Inquire for details |

Synthesis and Chemical Profile

Molecular Formula: C₁₃H₂₄O Molecular Weight: 196.33 g/mol Melting Point: 30-33 °C Appearance: Colorless oil or powder

The synthesis of this compound can be achieved through various established methods for the preparation of terminal alkynols. A common synthetic strategy involves the alkynylation of a suitable electrophile with a protected undecyn-1-ol derivative, followed by deprotection. For instance, a general procedure outlined in a doctoral thesis involves the careful execution of organometallic coupling reactions to construct the carbon skeleton.[1]

Core Application in Drug Discovery: A Key PROTAC Linker

The primary and most significant application of this compound in the pharmaceutical industry is its role as a bifunctional linker in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that consist of two active domains—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The terminal alkyne group of this compound is particularly valuable as it allows for its conjugation to other molecular fragments through highly efficient and specific "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4][5] This modular approach enables the rapid assembly of diverse PROTAC libraries for screening and optimization.

The long alkyl chain of this compound provides the necessary spacing and flexibility for the two ends of the PROTAC to simultaneously engage the target protein and the E3 ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the target protein.

Beyond its use in PROTACs, this compound has also been utilized in the synthesis of quinoline and quinoxaline derivatives, which are being investigated for the treatment of neurodegenerative diseases.[6]

Experimental Workflow: Synthesis of a PROTAC Precursor

The following diagram illustrates a generalized experimental workflow for the utilization of this compound in the synthesis of a PROTAC precursor via a click chemistry reaction.

Conclusion

This compound is a vital, commercially available chemical for researchers in the field of drug discovery, especially those focused on the development of PROTACs. Its unique structure, featuring a terminal alkyne for click chemistry and a long alkyl chain for optimal linker properties, makes it an indispensable tool. This guide provides a foundational understanding of its procurement, synthesis, and primary applications, aiming to accelerate the design and synthesis of next-generation therapeutics.

References

- 1. opendata.cemm.at [opendata.cemm.at]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Click chemistry - Wikipedia [en.wikipedia.org]

- 4. labinsights.nl [labinsights.nl]

- 5. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US8445511B2 - Quinoline or quinoxaline derivatives for treating neurodegenerative diseases - Google Patents [patents.google.com]

12-Tridecyn-1-OL Analogs: A Technical Guide to Synthesis, Potential Biological Activities, and Evaluation Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on 12-tridecyn-1-ol and its specific analogs is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the established chemistry and biological activities of structurally related long-chain alkynyl alcohols and fatty alcohols. The experimental protocols and potential biological activities described herein are extrapolated from common methodologies and observed trends for these related classes of compounds.

Introduction

Long-chain fatty alcohols and their unsaturated derivatives, including those with terminal alkynes, represent a class of molecules with diverse industrial and potential therapeutic applications. This compound, a 13-carbon alcohol containing a terminal alkyne, and its analogs are of interest for their potential to serve as building blocks in organic synthesis and as biologically active agents. The terminal alkyne group offers a versatile handle for "click" chemistry and other coupling reactions, making these compounds valuable for creating more complex molecules, including potential drug candidates. This guide outlines the probable synthetic routes, potential biological characteristics, and key experimental protocols for the study of this compound and its analogs.

Synthesis of this compound and Analogs

The synthesis of this compound and its analogs can be approached through established methods for the creation of long-chain terminal alkyne alcohols. A common and effective strategy involves the alkynylation of a suitable carbonyl compound.

Proposed Synthetic Pathway

A plausible synthetic route to this compound would involve the Grignard reaction, a robust method for forming carbon-carbon bonds. This would entail the reaction of a Grignard reagent derived from a protected halo-alcohol with an alkynylating agent, followed by deprotection. For analogs, the starting materials can be varied to introduce different chain lengths or functional groups.

Caption: General Synthetic Workflow for this compound Analogs.

Experimental Protocol: Synthesis of a Terminal Alkynyl Alcohol via Grignard Reaction

This protocol is a general guideline for the synthesis of a terminal alkynyl alcohol and would require optimization for the specific synthesis of this compound.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

A suitable protected long-chain halo-alcohol (e.g., 11-bromo-1-(tert-butyldimethylsilyloxy)undecane)

-

A suitable alkynylating agent (e.g., ethynylmagnesium bromide or TMS-acetylene followed by deprotection)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, under an inert atmosphere (argon or nitrogen), place magnesium turnings.

-

Add a solution of the protected long-chain halo-alcohol in anhydrous ether dropwise to initiate the formation of the Grignard reagent.

-

Once the Grignard reagent is formed, cool the reaction mixture to 0°C.

-

Slowly add the alkynylating agent to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

If a protecting group was used, deprotect the alcohol (e.g., using a fluoride source for silyl ethers) to yield the final terminal alkynyl alcohol.

Potential Biological Activities and Characteristics

While specific data for this compound is not available, the biological activities of other long-chain fatty alcohols and polyacetylenes suggest potential areas of investigation. Long-chain fatty alcohols have been reported to exhibit cytotoxic and antibacterial properties. The activity is often dependent on the chain length.

Cytotoxicity

Long-chain fatty alcohols have been shown to inhibit the growth of various cancer cell lines. The mechanism of action may involve disruption of the cell membrane.

Table 1: Hypothetical Cytotoxicity Data for this compound Analogs

| Compound | Cell Line | Assay | IC50 (µM) |

|---|---|---|---|

| This compound | HeLa | MTT | Data not available |

| Analog A (C14) | A549 | MTT | Data not available |

| Analog B (C15) | MCF-7 | MTT | Data not available |

This table is for illustrative purposes. Actual values would need to be determined experimentally.

Antibacterial Activity

Certain long-chain fatty alcohols have demonstrated antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. The mechanism may involve damage to the bacterial cell membrane, leading to leakage of intracellular components.

Table 2: Hypothetical Antibacterial Activity of this compound Analogs

| Compound | Bacterial Strain | Method | MIC (µg/mL) |

|---|---|---|---|

| This compound | S. aureus | Broth Dilution | Data not available |

| Analog A (C14) | E. coli | Broth Dilution | Data not available |

| Analog B (C15) | S. aureus | Broth Dilution | Data not available |

This table is for illustrative purposes. Actual values would need to be determined experimentally.

Experimental Protocols for Biological Evaluation

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound analog stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound analog. Include a vehicle control (solvent only).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 12-Tridecyn-1-OL

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[1][2] This reaction is celebrated for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, chemical biology, and materials science.[3][4] 12-Tridecyn-1-OL, a long-chain aliphatic terminal alkyne, is a particularly useful building block for introducing hydrophobicity and a reactive handle for conjugation to biomolecules or surfaces. The resulting triazole linkage is highly stable under physiological conditions, making it an ideal linker in drug delivery systems and for the synthesis of bioactive molecules.[5][6][7]

These application notes provide detailed protocols for the CuAAC reaction of this compound with a model azide, 1-(azidomethyl)-4-nitrobenzene, and discuss the broader applications of the resulting long-chain triazole derivatives.

Applications of this compound in CuAAC

The incorporation of a C13 alkyl chain via the CuAAC reaction with this compound offers several advantages in research and drug development:

-

Enhanced Lipophilicity: The long alkyl chain significantly increases the lipophilicity of the resulting molecule. This property can be exploited to improve the membrane permeability of drug candidates or to facilitate their incorporation into lipid-based drug delivery systems like nanoparticles.[8]

-

Probing and Labeling: The terminal hydroxyl group of this compound can be further functionalized post-cycloaddition, allowing for the attachment of reporter molecules such as fluorophores or biotin. This makes the resulting triazoles useful as probes for studying biological systems.

-

Synthesis of Bioactive Molecules: The triazole ring is a known pharmacophore and can act as a stable isostere for amide bonds, enhancing the metabolic stability of peptide-based drugs.[9] The combination of the long alkyl chain and the triazole moiety can lead to novel compounds with a range of biological activities, including anticancer and antimicrobial properties.[10][11][12]

-

Surface Modification: The hydrophobic nature of the tridecyl chain can be utilized for the modification of surfaces, creating self-assembled monolayers or functionalized materials.

Experimental Protocols

This section provides a detailed protocol for a representative CuAAC reaction between this compound and 1-(azidomethyl)-4-nitrobenzene.

Synthesis of 1-(azidomethyl)-4-nitrobenzene

A common route for the synthesis of 1-(azidomethyl)-4-nitrobenzene is through the nucleophilic substitution of 1-(bromomethyl)-4-nitrobenzene with sodium azide.[13]

Materials:

-

1-(bromomethyl)-4-nitrobenzene

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Water

-

Diethyl ether

Procedure:

-

Dissolve 1-(bromomethyl)-4-nitrobenzene (e.g., 30 mmol) in DMF.

-

Add sodium azide (approximately 1.5 equivalents).

-

Stir the reaction mixture at an elevated temperature (e.g., 64°C) for 4 hours.

-

After the reaction is complete, quench the mixture with water.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-(azidomethyl)-4-nitrobenzene, which typically presents as a bright yellow oil.[13]

CuAAC Reaction of this compound with 1-(azidomethyl)-4-nitrobenzene

This protocol is adapted from general procedures for the CuAAC of long-chain alkynes.[3][14][15]

Materials:

-

This compound

-

1-(azidomethyl)-4-nitrobenzene

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent: A mixture of tert-butanol and water (1:1) or DMF/water (10:1) is recommended to ensure the solubility of the long-chain alkyne.[16][17]

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, dissolve this compound (1.0 equivalent) and 1-(azidomethyl)-4-nitrobenzene (1.1 equivalents) in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O).

-

Prepare a fresh aqueous solution of sodium ascorbate (0.5 equivalents).

-

Prepare an aqueous solution of CuSO₄·5H₂O (0.05 equivalents).

-

Add the CuSO₄·5H₂O solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours). Aliphatic alkynes can react slower than aromatic ones.[14]

-

Once the reaction is complete, add water to the mixture and extract the product with DCM or EtOAc.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-